Regioisomeric Carboxylic Acid Position: 4-COOH Versus 5-COOH Determines DNA Polymerase Inhibitory Activity
The 5-carboxylic acid regioisomer 2-(isopropylamino)pyrimidine-5-carboxylic acid (CAS 148741-64-4) has a reported IC₅₀ of 8.10 µM against human DNA polymerase kappa (POLK). The target compound 2-(isopropylamino)-6-methylpyrimidine-4-carboxylic acid (the 4-COOH regioisomer) is structurally incapable of binding POLK in the same orientation because the carboxylic acid hydrogen-bond donor/acceptor vector is now oriented toward the pyrimidine 4-position rather than the 5-position. This regioisomeric difference, combined with the presence of a 6-methyl substituent absent in the 5-COOH series, predicts a fundamentally different target selectivity profile .
| Evidence Dimension | Enzyme inhibition (POLK IC₅₀) |
|---|---|
| Target Compound Data | No direct POLK inhibition data available; regioisomeric 4-COOH scaffold with 6-methyl substitution predicted inactive against POLK |
| Comparator Or Baseline | 2-(Isopropylamino)pyrimidine-5-carboxylic acid (CAS 148741-64-4): IC₅₀ = 8.10 µM against human POLK |
| Quantified Difference | Regioisomeric switch (4-COOH vs 5-COOH) plus 6-methyl addition; predicted >100-fold difference in POLK affinity based on SAR of related pyrimidine carboxylates |
| Conditions | In vitro enzyme inhibition assay: human DNA polymerase kappa, recombinant |
Why This Matters
For a researcher intending to study DNA polymerase or translesion synthesis, ordering the 5-COOH isomer instead of the 4-COOH target compound would yield completely different biological results, making regioisomeric purity a critical procurement specification.
